7-Methyl-1-phenethylindoline-2,3-dione
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Overview
Description
7-Methyl-1-phenethylindoline-2,3-dione is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 7-Methyl-1-phenethylindoline-2,3-dione (let’s call it “Compound X” for brevity) is . It interacts with a specific receptor or enzyme in the body, modulating its function. The exact target may vary depending on the context and therapeutic application.
Action Environment
Environmental factors play a role:
- How pH affects Compound X’s stability. Heat or cold impact its efficacy. Photosensitivity or photodegradation.
Stability and efficacy depend on these environmental conditions.
Remember, Compound X’s precise details may vary based on research findings and specific applications. Always consult reliable sources for the most up-to-date information! 📚🔬 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenethylindoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as the Bartoli reaction, which uses Grignard reagents to achieve high yields of indoles with minimal substitution at the 2- and 3-positions . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxindole derivative.
Reduction: Reduction reactions can yield reduced forms of the indole, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
7-Methyl-1-phenethylindoline-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isatin (1H-indole-2,3-dione): Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Uniqueness
7-Methyl-1-phenethylindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
7-methyl-1-(2-phenylethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXTZPNVSXCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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